Physicochemical properties of 5-Amino-2-chloro-4-fluorobenzoic acid
Physicochemical properties of 5-Amino-2-chloro-4-fluorobenzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-chloro-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Amino-2-chloro-4-fluorobenzoic acid (CAS No: 172404-33-0). This document compiles available data, presents it in a structured format, and outlines general experimental protocols for the determination of these properties.
Chemical Identity and Structure
5-Amino-2-chloro-4-fluorobenzoic acid is a halogenated aminobenzoic acid derivative. Its structure, featuring an amino group, a chloro group, and a fluoro group on the benzoic acid backbone, makes it a versatile intermediate in organic synthesis.[1]
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IUPAC Name: 5-amino-2-chloro-4-fluorobenzoic acid
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CAS Number: 172404-33-0[2]
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InChI Key: GANBUJGJERTPPV-UHFFFAOYSA-N[5]
Physicochemical Properties
The following table summarizes the available quantitative data for 5-Amino-2-chloro-4-fluorobenzoic acid. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature.
| Property | Value | Source |
| Molecular Weight | 189.57 g/mol | [2][3] |
| Appearance | Grey Solid | [6] |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| pKa | 3.03 ± 0.25 (Predicted) | [6] |
| Solubility | Soluble in Methanol. | [6] |
| Storage Conditions | -20°C, under inert atmosphere. | [2][6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants would be influenced by the positions of the electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups on the benzene ring.
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¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
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O-H stretch (Carboxylic acid): A broad band is expected in the region of 2500-3300 cm⁻¹.
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N-H stretch (Amine): Two sharp peaks are anticipated in the 3300-3500 cm⁻¹ region.
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C=O stretch (Carboxylic acid): A strong absorption band should appear around 1700 cm⁻¹.
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C-Cl, C-F, and C-N stretches: These will be present in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass can be used to confirm the elemental composition.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical and spectroscopic properties.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.[7]
Methodology:
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A small, dry sample of 5-Amino-2-chloro-4-fluorobenzoic acid is finely powdered and packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.[7]
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The sample is heated at a controlled rate.
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The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.[7]
Determination of Solubility
Methodology (Qualitative):
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Add a small amount (a few milligrams) of 5-Amino-2-chloro-4-fluorobenzoic acid to a test tube containing approximately 1 mL of the solvent (e.g., water, ethanol, methanol, DMSO).
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Agitate the mixture and observe if the solid dissolves completely.
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The process can be repeated with gentle heating if the compound does not dissolve at room temperature.
Acquisition of NMR Spectra
Methodology:
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Sample Preparation: Dissolve 5-10 mg of 5-Amino-2-chloro-4-fluorobenzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8]
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
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¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using standard parameters. The spectrum should be referenced to an internal standard like tetramethylsilane (TMS) at 0 ppm.[8]
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¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. The spectrum should be referenced to the deuterated solvent peaks.[8]
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Data Processing: Apply Fourier transformation, phase and baseline correction to the acquired data.[8]
Acquisition of IR Spectrum
Methodology (KBr Pellet Technique):
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Sample Preparation: Grind 1-2 mg of dry 5-Amino-2-chloro-4-fluorobenzoic acid with about 100-200 mg of dry potassium bromide (KBr) powder until a fine, uniform mixture is obtained.[8]
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Press the mixture in a die under high pressure to form a transparent pellet.[8]
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[8]
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Data Acquisition: Record a background spectrum and then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the characterization of a chemical compound like 5-Amino-2-chloro-4-fluorobenzoic acid.
Caption: Workflow for the synthesis, purification, and characterization of 5-Amino-2-chloro-4-fluorobenzoic acid.
Applications in Research and Development
5-Amino-2-chloro-4-fluorobenzoic acid serves as an important intermediate in the synthesis of more complex molecules. For instance, it is a building block for Saflufenacil-d7, which is a labeled version of the herbicide Saflufenacil.[9] The unique substitution pattern on the aromatic ring allows for diverse chemical transformations, making it a valuable reagent in the development of new pharmaceutical and agrochemical compounds.[1] The presence of halogen atoms can significantly influence the biological activity and physicochemical properties, such as membrane permeability and metabolic stability, of the final products.[1]
References
- 1. 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride | 957120-34-2 | Benchchem [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Chloro-4-fluoro-5-aminobenzoic Acid [qi-chem.com]
- 5. 5-Amino-2-chloro-4-fluoro-benzoic acid | 172404-33-0 [sigmaaldrich.com]
- 6. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [amp.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]
